Product packaging for 5-Cchph(Cat. No.:CAS No. 98350-46-0)

5-Cchph

Cat. No.: B1201309
CAS No.: 98350-46-0
M. Wt: 354.5 g/mol
InChI Key: SLAJXNYICFXVGG-ZYMOGRSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CCHPH, with the CAS Registry Number 98350-46-0, is a chemical compound known systematically as 5-(6-carboxyhexyl)-1-(3-cyclohexane-3-hydroxypropyl)-5-deoxyhydantoin . It is a derivative of the hydantoin class. Specific information on its research applications, mechanism of action, and detailed research value is not available in the current search results. Researchers are encouraged to contact their commercial supplier for detailed specifications and available data sheets. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34N2O4 B1201309 5-Cchph CAS No. 98350-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98350-46-0

Molecular Formula

C19H34N2O4

Molecular Weight

354.5 g/mol

IUPAC Name

7-[3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2-oxoimidazolidin-4-yl]heptanoic acid

InChI

InChI=1S/C19H34N2O4/c22-17(15-8-4-3-5-9-15)12-13-21-16(14-20-19(21)25)10-6-1-2-7-11-18(23)24/h15-17,22H,1-14H2,(H,20,25)(H,23,24)/t16?,17-/m1/s1

InChI Key

SLAJXNYICFXVGG-ZYMOGRSISA-N

SMILES

C1CCC(CC1)C(CCN2C(CNC2=O)CCCCCCC(=O)O)O

Isomeric SMILES

C1CCC(CC1)[C@@H](CCN2C(CNC2=O)CCCCCCC(=O)O)O

Canonical SMILES

C1CCC(CC1)C(CCN2C(CNC2=O)CCCCCCC(=O)O)O

Synonyms

5-(6-carboxyhexyl)-1-(3-cyclohexane-3-hydroxypropyl)-5-deoxyhydantoin
5-(6-carboxyhexyl)-1-(3-cyclohexane-3-hydroxypropyl)-5-deoxyhydantoin, (2:R*,S* 3:(+-)) isomer
5-CCHPH

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Cchph and Its Analogues

Pioneering Synthetic Routes to the 5-Cchph Core Scaffold

Early and foundational approaches to constructing 5-substituted heterocyclic systems often relied on strategic bond formations that inherently directed substitution to the desired position or allowed for subsequent functionalization.

Metal-catalyzed coupling reactions, particularly palladium-catalyzed cross-coupling, represent a powerful and versatile class of reactions for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. These methods have been extensively applied to create 5-substituted heterocyclic systems. For instance, palladium-catalyzed cross-coupling of heteroarylsilanolates with aryl halides has been described for the preparation of 2-aryl heterocycles, including 5-substituted indoles, pyrroles, furans, and thiophenes nih.gov. This approach allows for the introduction of various functional groups at the C(5)-position of indole, including bromo, methoxy, methyl, and cyano groups, with good yields ranging from 73–88% nih.gov.

Copper-catalyzed reactions also play a significant role. For example, copper-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters has been developed for the synthesis of 2,3-disubstituted benzofurans, where substituents can be introduced at the 5- and 6-positions rsc.org. Furthermore, copper-catalyzed highly regio- and enantioselective polarity-reversed hydroamination of olefins can lead to pyrrolidine (B122466) derivatives, demonstrating the broad applicability of metal catalysis in constructing substituted heterocyclic rings frontiersin.org.

A prominent example of metal-catalyzed cross-coupling is the Suzuki-Miyaura reaction, which utilizes organoboron reagents. This reaction is widely applied due to its mild conditions, functional group tolerance, and relatively stable reagents researchgate.net. While specific examples for a "this compound" core are not defined, the principles of Suzuki-Miyaura coupling could be applied to precursors bearing appropriate leaving groups at the 5-position of a suitable heterocyclic scaffold.

Table 1: Illustrative Metal-Catalyzed Cross-Coupling for 5-Substituted Heterocycles

Reaction TypeSubstrate (Illustrative)Coupling Partner (Illustrative)Catalyst System (Illustrative)Product Type (Illustrative)Yield Range (%)Citation
Pd-catalyzed C-C bond5-HaloindoleArylboronic acidPd(0) complex, ligand5-Arylated indoleGood to High nih.gov
Cu-catalyzed C-O bond1-Bromo-2-iodobenzeneβ-Keto esterCuI2,3-Disubstituted benzofuranGood rsc.org
Pd-catalyzed C-Si bondHeteroarylsilanolateAryl halidePd(0) complex, ligand2-Aryl-5-substituted heterocycle73-88 nih.gov

Directed lithiation is a powerful method for regioselectively introducing electrophiles onto aromatic and heteroaromatic rings. This strategy involves the deprotonation of a specific position by an organolithium base, followed by reaction with an electrophile. This approach is particularly effective for achieving substitution at the 5-position of certain heterocycles.

For instance, 2-substituted indolizines can be directly and selectively lithiated at the 5-position using organolithium reagents like n-butyllithium nih.gov. Subsequent reaction with various electrophiles leads to novel 5-substituted indolizines, including previously unknown 5-formyl- and 5-iodoindolizines nih.gov. Similarly, electrophiles have been regioselectively introduced at the 5-position of 1-(benzyloxy)imidazole through lithiation after protecting the C-2 position with a chloro or trimethylsilyl (B98337) group acs.org. The resulting lithiated species then reacts with electrophiles to afford 5-substituted 1-(benzyloxy)-2-chloroimidazoles or 5-substituted 1-(benzyloxy)imidazoles acs.org.

Table 2: Illustrative Lithiation and Electrophilic Quench at the 5-Position

Substrate Type (Illustrative)Lithiating Agent (Illustrative)Electrophile (Illustrative)Product Type (Illustrative)RegioselectivityCitation
2-Substituted Indolizinen-BuLiDMF (for formylation)5-FormylindolizineHighly selective nih.gov
1-(Benzyloxy)imidazoleOrganolithium reagentVarious electrophiles5-Substituted imidazoleRegioselective acs.org

Condensation reactions are fundamental in heterocyclic synthesis, involving the combination of two or more molecules, often with the elimination of a small molecule like water. These reactions can be designed to form heterocyclic rings with specific substitution patterns. Many classical and modern heterocycle syntheses rely on condensation principles nih.govfrontiersin.orgcem.com.

For example, the condensation of 3-substituted 5-phenyl-1,2-dithiolylium salts with 2-amino-N-heterocycles can yield 2-(5-phenyl-1,2-dithiol-3-ylideneamino)-N-heterocycles, where the 5-phenyl group is pre-installed on one of the reactants rsc.org. This demonstrates how condensation can build a new heterocyclic system around a pre-existing 5-substituted fragment. Other well-known condensation reactions, such as the Biginelli three-component reaction for dihydropyrimidines or the Paal-Knorr condensation for pyrroles, can be adapted to synthesize 5-substituted heterocycles by using appropriately substituted starting materials cem.com.

Table 3: Illustrative Condensation Reactions for Heterocycle Formation

Reaction Type (Illustrative)Reactants (Illustrative)Conditions (Illustrative)Product Type (Illustrative)Citation
Condensation3-Substituted 5-phenyl-1,2-dithiolylium salt + 2-Amino-N-heterocycleEthanol2-(5-Phenyl-1,2-dithiol-3-ylideneamino)-N-heterocycle rsc.org
Biginelli ReactionAldehyde + β-ketoester + Urea/Ammonium acetate (B1210297)Acid catalystDihydropyrimidine (potentially 5-substituted) cem.com
Paal-Knorr Synthesis1,4-Diketone + Primary amineThermal heatingN-Substituted pyrrole (B145914) (potentially 5-substituted) cem.com

Advanced Synthetic Methodologies for this compound Derivatives

Modern synthetic chemistry continually seeks to improve reaction efficiency, selectivity, and environmental impact. Advanced methodologies offer enhanced control over stereochemistry and regiochemistry, alongside more sustainable practices.

Achieving high stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules, especially for pharmaceutical applications. Many of the methods discussed previously inherently offer a degree of regiocontrol, such as directed lithiation at the 5-position nih.govacs.org.

Beyond regioselectivity, stereoselective synthesis aims to control the absolute or relative configuration of chiral centers. For example, in the synthesis of carbasugar analogues, highly selective cuprate (B13416276) addition, NaBH4 reduction, and Mitsunobu inversion have been employed to install specific stereochemistry acs.org. The palladium-catalyzed cyclitolization can also stereoselectively install an aglycon at the anomeric position acs.org. In the context of isoxazoles, [2+3] cycloaddition reactions between nitrile oxides and olefins can lead to the regioselective formation of 5-substituted isoxazoles researchgate.net. Furthermore, regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved via Michael addition reactions, demonstrating control over both position and geometric isomerism nih.gov.

Table 4: Illustrative Stereoselective and Regioselective Synthesis

Reaction Type (Illustrative)Substrate (Illustrative)Reagents/Conditions (Illustrative)Product Type (Illustrative)Selectivity AchievedCitation
Directed Lithiation2-Phenylindolizinen-BuLi, then electrophile5-Substituted 2-phenylindolizineRegioselective nih.gov
[2+3] CycloadditionNitrile oxide + Captodative olefinThermal/Microwave5-Substituted amino-isoxazoleRegioselective researchgate.net
Michael AdditionPyrazole + Carbonyl alkyneAg2CO3 (for Z-isomer)(E)- or (Z)-N-carbonylvinylated pyrazoleRegio- & Stereoselective nih.gov

Green chemistry principles are increasingly integrated into synthetic methodologies to reduce environmental impact. This includes minimizing waste, using less hazardous chemicals, designing safer syntheses, and increasing energy efficiency. For the synthesis of heterocycles, significant advancements have been made in this area nih.govfrontiersin.org.

Key innovations include the use of green solvents such as water, ionic liquids, deep eutectic solvents, and glycerol, which offer environmentally benign alternatives to traditional organic solvents mdpi.com. Microwave irradiation has emerged as a powerful tool to accelerate reactions, reduce reaction times, and improve yields in heterocyclic synthesis, including condensation reactions and cyclizations cem.comresearchgate.net. For instance, microwave-assisted Biginelli reactions can be completed in minutes with high yields, compared to hours under conventional heating cem.com. Electrochemical synthesis is another promising green approach that can circumvent the need for stoichiometric quantities of oxidizing/reducing agents or precious metal catalysts, utilizing renewable electricity to generate reactive intermediates rsc.org. These advancements contribute to more sustainable and efficient routes for creating complex heterocyclic compounds, including potential "this compound" analogues.

Table 5: Innovations in Green Chemistry for Heterocycle Synthesis

Green Chemistry PrincipleApplication in Heterocycle Synthesis (Illustrative)BenefitsCitation
Green SolventsUse of water, ionic liquidsReduced toxicity, improved recyclability mdpi.com
Microwave IrradiationAccelerated condensation reactionsShorter reaction times, higher yields cem.comresearchgate.net
Electrochemical SynthesisSynthesis of N-, S-, and O-heterocyclesAvoidance of stoichiometric reagents, metal catalysts rsc.org

Functionalization and Derivatization of this compound Scaffolds

The functionalization and derivatization of chemical scaffolds containing phenyl and alkenyl moieties are crucial for exploring their chemical space and optimizing their properties. These modifications often involve strategic introductions of diverse substituents to fine-tune steric, electronic, and hydrophobic characteristics, which are vital for subsequent structure-activity relationship (SAR) studies.

Strategies for Introducing Diverse Substituents on the Phenyl and Alkenyl Moieties

Diverse synthetic strategies are employed to introduce a variety of substituents onto phenyl and alkenyl moieties within complex scaffolds. These strategies leverage a range of organic reactions, including metal-catalyzed cross-coupling, nucleophilic or electrophilic additions, and C-H functionalization.

For alkenyl moieties, palladium-catalyzed methods have proven effective for functionalization. For instance, studies on cyclic alkenylsulfonyl fluorides, where an alkenyl group is present (e.g., X=CHPh), have demonstrated derivatization reactions such as substitution at sulfur and conjugate addition. These reactions can be achieved under various conditions, including the use of phenol (B47542) with cesium carbonate in acetonitrile (B52724) or pyrrolidine in acetonitrile. researchgate.net

Phenyl rings, being aromatic, are amenable to electrophilic aromatic substitution reactions, as well as more modern C-H functionalization techniques. The functionalization of pentaphosphaferrocene, an aromatic all-phosphorus analog of cyclopentadiene, with cationic electrophiles demonstrates a general strategy for P-E bond formation, which conceptually aligns with electrophilic functionalization of aromatic systems. rsc.org Furthermore, C-H functionalization, described as a "holy grail" of synthetic organic chemistry, allows for the reliable and predictable conversion of C-H bonds into C-C, C-N, C-O, or C-X bonds, significantly streamlining chemical synthesis and enabling the elaboration of complex products. sigmaaldrich.cn

The synthesis of 5-substituted resorcinols, for example, illustrates the introduction of diverse substituents. The reaction of 3,5-dimethoxybenzyl trimethylsilyl ether with various aldehydes, such as benzaldehyde (B42025) (PhCHO), in the presence of lithium powder and a catalytic amount of naphthalene, yields alcohols that can be further dehydroxylated or dehydrated to produce hydroxylated stilbene-type structures like pinosilvine and resveratrol. nih.gov This highlights methods for incorporating and modifying phenyl-alkenyl systems.

For scaffolds where a phenyl group is present at a specific position, such as the para-phenyl position of Unit A in cryptophycin-52, modifications like the introduction of alkoxymethyl or fluorine substituents have been explored. researchgate.net

The following table summarizes some strategies for introducing substituents:

Moiety TypeStrategy/Reaction TypeExample Conditions/ReagentsOutcomeReference
AlkenylPalladium-catalyzed functionalizationPhenol, Cs2CO3, CH3CN; Pyrrolidine, CH3CNSubstitution, Conjugate Addition researchgate.net
PhenylElectrophilic Aromatic Substitution (Conceptual)Cationic electrophilesP-E bond formation rsc.org
Phenyl-Alkenyl (Stilbene-type)Reaction with aldehydes/electrophilesAldehydes (e.g., PhCHO), Li, NaphthaleneHydroxylated stilbene (B7821643) formation nih.gov
PhenylC-H FunctionalizationVarious catalysts (e.g., Rh-catalyzed)C-C, C-N, C-O, C-X bond formation sigmaaldrich.cn

Directed Synthesis of Analogue Series for Structure-Activity Relationship (SAR) Studies

Directed synthesis of analogue series is fundamental to Structure-Activity Relationship (SAR) studies, where systematic modifications are made to a core scaffold to understand how structural changes impact biological activity. This involves the deliberate introduction of various functional groups to probe specific interactions within a biological system.

In the context of complex natural products like cryptophycins, extensive SAR studies have been conducted by derivatizing their four building blocks (units A-D). Modifications at viable attachment points, such as the para-phenyl position of Unit A, have shown to retain cytotoxicity even against multi-drug-resistant tumor cell lines. researchgate.net The introduction of a fluorine substituent in this position, for example, yielded a cytotoxic analogue, albeit with decreased biological activity. researchgate.net

Another example involves aporphine (B1220529) analogues, where a series of compounds related to a specific scaffold (e.g., compound 5, which is an aporphine analogue with a C1 allyl isostere) were synthesized with substituted allylic, alkynyl, nitrile, ester, and benzyl (B1604629) groups. researchgate.net These analogues were then evaluated for their affinity at specific receptors (e.g., h5HT2A and α1A receptors). Research findings indicated that branched allylic substituents generally diminished affinity, while hydrophobic, steric, and electronic effects significantly influenced affinity, with high hydrophobicity and size favoring 5-HT2A affinity. researchgate.net

The systematic alteration of substituents on aromatic rings, such as the pyridine (B92270) ring in tetracyclic diazaphenothiazine analogues, has also been employed to investigate their effect on cytotoxic properties. mdpi.com This approach allows for the correlation of specific structural features with observed biological activities, guiding the design of more potent or selective compounds.

The following table illustrates examples of analogue series synthesized for SAR studies:

Scaffold/Core StructurePosition of ModificationTypes of Substituents IntroducedKey Findings/Impact on ActivityReference
Cryptophycin Unit Apara-phenyl positionAlkoxymethyl, FluorineRetained cytotoxicity; Fluorine decreased activity researchgate.net
Aporphine (Compound 5 related)C1 positionAllylic, Alkynyl, Nitrile, Ester, BenzylBranched allylic diminished affinity; Hydrophobic/steric/electronic effects on affinity researchgate.net
Tetracyclic DiazaphenothiazinePyridine ringVarious (Br, Cl, F, I, CH3, OCH3)Impact on cytotoxic properties mdpi.com

Compound Names and PubChem CIDs

Mechanistic Investigations of 5 Cchph Reactivity and Molecular Interactions

Fundamental Reaction Mechanisms Involving the 5-Cchph Moiety

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of an organic molecule is largely governed by its electron distribution, which dictates its behavior as either an electrophile (electron-seeking) or a nucleophile (nucleus-seeking). These pathways are fundamental to the transformation of organic compounds.

Electrophilic Reactions: In reactions involving an aromatic ring, such as a phenyl group, electrophilic aromatic substitution (SEAr) is a primary pathway. hilarispublisher.com This class of reactions involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. hilarispublisher.com The process generally occurs via a three-step mechanism: the generation of a strong electrophile, the attack of the aromatic ring's π-electrons on the electrophile to form a carbocation intermediate (often called a sigma complex or arenium ion), and finally, the removal of a proton to restore the ring's aromaticity. pearson.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. hilarispublisher.com The specific reaction pathway and the position of substitution on a derivative of this compound would be directed by the electronic properties of the substituents already present on its aromatic moiety.

Nucleophilic Reactions: Nucleophilic substitution or addition reactions occur when an electron-rich nucleophile attacks an electron-deficient center (an electrophile) in the substrate molecule. In a nucleophilic substitution, the nucleophile replaces a leaving group. The two primary mechanisms are the SN1 reaction, a two-step process involving a carbocation intermediate, and the SN2 reaction, a single-step, concerted process where the nucleophile attacks as the leaving group departs. wikipedia.org The specific mechanism is influenced by the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. If the this compound structure contained, for example, an alkyl halide, it would be susceptible to such nucleophilic attack.

Intramolecular Rearrangements and Cyclization Mechanisms

Intramolecular reactions, where two reacting centers are present within the same molecule, are often kinetically favored over their intermolecular counterparts, particularly when forming stable five- or six-membered rings. frontiersin.orgacs.org

Intramolecular Rearrangements: These reactions involve the migration of an atom or group from one position to another within the same molecule, resulting in a structural isomer of the original molecule. wikipedia.orgucl.ac.uk Such rearrangements are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. jackwestin.com Notable examples of rearrangement reactions include the Wagner-Meerwein rearrangement (alkyl or aryl group migration in carbocations), the Pinacol rearrangement (conversion of a 1,2-diol to a ketone), and the Beckmann rearrangement (conversion of an oxime to an amide). wikipedia.org

Cyclization Mechanisms: Intramolecular cyclization occurs when a molecule containing two reactive functional groups reacts with itself to form a cyclic product. The feasibility and outcome of these reactions are governed by factors such as ring strain and the length of the chain connecting the reactive groups. frontiersin.orgacs.org The Dieckmann condensation, for instance, is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is particularly efficient for forming five- and six-membered rings. Another powerful method is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of a divinyl ketone to produce a cyclopentenone. pearson.comnih.gov If the this compound molecule possessed appropriately positioned functional groups, it could potentially undergo such cyclization reactions to yield new cyclic structures.

Transition Metal-Mediated Transformations and Catalytic Cycles

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. pearson.comucl.ac.uk Palladium-catalyzed cross-coupling reactions are among the most important of these transformations, recognized with the 2010 Nobel Prize in Chemistry. khanacademy.orgnih.gov

These reactions generally operate through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states. nih.gov The canonical cycle consists of three key steps:

Oxidative Addition: The organic halide (or triflate) reacts with the active Pd(0) catalyst, which inserts itself into the carbon-halogen bond. This oxidizes the metal to Pd(II) and forms an organopalladium complex. nih.gov

Transmetalation: A second organic group, attached to another metal (like boron in Suzuki reactions or zinc in Negishi reactions), is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nih.govnih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step reduces the palladium back to its Pd(0) state, regenerating the active catalyst to re-enter the cycle. ucl.ac.uknih.gov

Prominent named reactions following this pattern include the Suzuki, Heck, Negishi, and Stille couplings. jackwestin.comnih.gov The specific nature of the ligands attached to the palladium center is crucial for tuning the catalyst's reactivity and stability. nih.gov A molecule like this compound, if functionalized with a halide, could serve as the electrophilic partner in such cross-coupling reactions to build more complex molecular architectures.

Molecular Interactions and Biochemical Pathways Modulated by this compound Structures

Enzyme Inhibition Mechanisms and Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry and serve as the basis for many pharmaceuticals. Inhibition can be reversible or irreversible, with reversible inhibitors classified based on their mechanism of action relative to the enzyme's substrate. ucl.ac.uk

The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor is structurally similar to the substrate and competes for the same active site on the enzyme. byjus.com This form of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). pharmaguideline.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. byjus.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. knyamed.com In pure non-competitive inhibition, the Vmax is decreased, but the Km remains unchanged. knyamed.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. microbenotes.com This type of inhibition is most effective at high substrate concentrations. Uncompetitive inhibitors decrease both Vmax and Km, typically proportionally. microbenotes.com

These inhibition types can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). khanacademy.orgwikipedia.org

Table 1: Illustrative Kinetic Parameters of an Enzyme in the Presence of Different Types of Inhibitors. (Note: This data is hypothetical and for demonstrative purposes only.)
Inhibitor TypeVmax (μM/s)Apparent Km (mM)Effect on Lineweaver-Burk Plot
No Inhibitor10010Baseline
Competitive100 (Unchanged)20 (Increased)Lines intersect on the y-axis
Non-competitive50 (Decreased)10 (Unchanged)Lines intersect on the x-axis
Uncompetitive50 (Decreased)5 (Decreased)Parallel lines

Protein-Ligand Binding Dynamics and Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. nih.gov The binding of a small molecule ligand, such as a derivative of this compound, to a protein target is a cornerstone of biological function and drug action. The process is governed by a combination of thermodynamic forces and structural complementarity.

Early models described this interaction with the "lock-and-key" theory, where a rigid ligand fits into a rigid protein binding site. frontiersin.org This has been refined by the "induced-fit" model, which posits that the binding of a ligand can induce conformational changes in the protein, and the "conformational selection" model, where the protein exists in an ensemble of conformations, and the ligand preferentially binds to and stabilizes a specific one. nih.gov

The thermodynamics of binding are described by the Gibbs free energy equation, ΔG = ΔH - TΔS.

Enthalpy (ΔH): Represents the change in heat associated with bond formation and breakage. Favorable enthalpic contributions arise from the formation of specific, directional interactions like hydrogen bonds and electrostatic interactions between the ligand and protein. researchgate.net

Modulation of Cellular Pathways (e.g., DNA Damage Response, Cell Cycle Regulation, Apoptosis Induction)

No studies were identified that have investigated the effects of this compound on the DNA damage response, cell cycle regulation, or the induction of apoptosis.

Ion Channel Activity Modulation and Related Cellular Processes

There is no available research on the modulation of ion channel activity or any related cellular processes by this compound.

Structure Activity Relationship Sar and Structural Biology of 5 Cchph Derivatives

Elucidation of Key Structural Determinants for Biological Activity

Understanding the critical structural features that govern the biological activity of "5-Cchph" derivatives is fundamental to rational drug design. This involves systematic modifications of the compound's structure and subsequent evaluation of their impact on potency and selectivity.

In the context of 5-phenylthiophene derivatives, which can be considered a class of "this compound" compounds, the nature and position of substituents play a crucial role in determining their antirheumatic activity. For instance, studies on 5-(phenylthiophene)-3-carboxylic acid (a metabolite of esonarimod) and its derivatives have revealed significant SAR insights. Modifications to the phenyl ring, as well as other parts of the thiophene (B33073) scaffold, directly influence their antagonistic effect on interleukin-1 (IL-1) in mice and their suppressive effect against adjuvant-induced arthritis (AIA) in rats. nih.gov

Specific examples from these studies highlight the importance of halogen substituents on the phenyl ring. For instance, [5-(4-bromophenyl)-thiophen-3-yl]acetic acid (compound 5d) and methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate (compound 5h) demonstrated more potent suppression of AIA compared to the parent compound. nih.gov This suggests that the introduction of lipophilic and electron-withdrawing groups on the para-position of the phenyl ring can enhance biological activity. Similarly, in the context of other chromene derivatives, the presence of specific hydrophobic groups at the 2-position, such as -N=CHPh, has been shown to significantly affect antitumor activity, with increased lipophilicity often correlating with enhanced effects. rcsb.org

The following table summarizes representative findings on substituent effects:

Compound Type (Representative)Key ModificationObserved Biological EffectReference
5-(Phenylthiophene) derivatives4-Bromophenyl at 5-positionEnhanced antirheumatic activity (AIA suppression) nih.gov
5-(Phenylthiophene) derivatives4-Chlorophenyl at 5-positionEnhanced antirheumatic activity (AIA suppression) nih.gov
Benzo[h]chromene derivatives-N=CHPh at 2-positionSignificant antitumor activity, correlated with lipophilicity rcsb.org

The three-dimensional arrangement, or conformation, of a molecule is critical for its interaction with a biological target. For "this compound" derivatives, particularly those with flexible phenyl or other carbon-containing side chains, conformational analysis helps identify the specific spatial orientations that are conducive to biological activity. While explicit detailed conformational analyses for a generic "this compound" are not broadly available, related studies provide insights.

For instance, in the development of HCV NS3 inhibitors, structure-guided optimization has involved designing compounds to stabilize specific bound conformations. Compound 3, a derivative related to "Compound 5" (an allosteric modulator of HCV NS3), was designed with flanking fluorine substituents to stabilize its bound conformation and improve hydrophobic interactions. nih.gov This highlights that specific structural features can restrict molecular flexibility, guiding the molecule into a bioactive conformation that optimizes interactions with the target protein. The orientation of phenyl rings and their rotation can significantly influence binding, as demonstrated in theoretical and dynamic studies of palladium complexes where phenyl rotation was analyzed in relation to coordination planes and energy minima. wikipedia.org

Insights from Ligand-Target Structural Studies

Direct structural studies of "this compound" derivatives in complex with their biological targets provide invaluable atomic-level details about molecular recognition, guiding further optimization efforts.

Co-crystallography involves forming crystals of a protein with its ligand bound, allowing for the determination of the complex's three-dimensional structure via X-ray diffraction. rcsb.org This technique has been pivotal in understanding the binding modes of "this compound" derivatives.

A notable example is "Compound 5," identified as an allosteric modulator of the Hepatitis C Virus (HCV) NS3 protein. Co-crystallographic studies revealed that this compound binds to a highly conserved allosteric site located at the interface between the protease and helicase domains of the HCV NS3 protein. nih.gov This binding event is crucial as it stabilizes an "auto-inhibited" (closed) conformation of the NS3/4A protein, thereby modulating its function. nih.gov

Key interactions observed for "Compound 5" within this allosteric pocket include interactions with residues from both the protease domain (e.g., Arg155 and His57) and the helicase domain (e.g., Leu517, Cys525, Gln526, and Met485), as well as the C-terminus (Glu628 and Val630). nih.gov The binding of "Compound 5" demonstrates good shape complementarity with the allosteric site, making it a valuable tool molecule for studying the functional role of this site. nih.gov Such detailed structural information on how a ligand interacts with its target at an allosteric site is critical for designing highly specific and potent drugs. rcsb.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating the structures, dynamics, and molecular interactions of biological molecules in solution, often under physiological conditions. NMR can provide insights into protein-ligand binding, conformational changes induced by ligand binding, and even weak or transient interactions that might be challenging to capture by other methods.

While specific NMR-based structural elucidations for the "Compound 5" (HCV NS3 modulator) are not explicitly detailed in the provided co-crystallography abstract, NMR is broadly applied in drug discovery to:

Identify Ligand Binding Sites: Changes in chemical shifts or relaxation rates of protein nuclei upon ligand addition can pinpoint the residues involved in binding.

Characterize Binding Affinity and Kinetics: NMR experiments can determine dissociation constants (Kd) for interactions ranging from millimolar to nanomolar affinities.

Monitor Conformational Changes: Ligand binding can induce subtle or significant conformational changes in the target protein, which can be observed through NMR.

Elucidate Binding Modes: By analyzing transferred NOEs (Nuclear Overhauser Effects) from the protein to the ligand, the precise orientation of the ligand within the binding pocket can be determined, even for weakly binding ligands.

Computational Chemistry and Molecular Modeling of 5 Cchph Systems

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (MM) Approaches

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules. For 4-cyclohexylphenol (B75765), these approaches provide a detailed picture of its bonding, electronic properties, and the energetic landscapes of its chemical transformations.

Electronic Structure Analysis and Bonding Characterization

Density Functional Theory (DFT) is a prominent quantum mechanical method employed to investigate the electronic structure of molecules like 4-cyclohexylphenol. While extensive DFT studies specifically detailing the electronic structure of isolated 4-cyclohexylphenol are not widely documented, its application in the context of materials science provides valuable insights. For instance, DFT has been utilized to model the dipole moments and polarizability of polybenzoxazines, which are polymers that can incorporate 4-cyclohexylphenol as a capping agent.

These computational models help to elucidate how the non-polar cyclohexyl group influences the bulk properties of the resulting polymer, such as contributing to a lower dielectric constant. By calculating electronic properties at the molecular level, DFT provides a mechanistic understanding of how the chemical structure of 4-cyclohexylphenol translates into the macroscopic characteristics of the materials it helps to form. Theoretical studies on a series of phenol (B47542) derivatives using DFT have also been conducted to compute properties like bond dissociation enthalpies and proton affinities, which are crucial for understanding their reactivity. stuba.skresearchgate.net

Reaction Pathway Elucidation and Free Energy Profiles

Understanding the reaction pathways and associated energy changes is critical for controlling chemical processes involving 4-cyclohexylphenol. A key industrial reaction is the alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) to produce cyclohexylphenols. pnnl.govresearchgate.netresearchgate.net Computational studies, often in conjunction with experimental techniques like in situ solid-state NMR spectroscopy, have been instrumental in elucidating the mechanisms of these reactions. pnnl.gov

For the acid-catalyzed alkylation of phenol with cyclohexene, DFT studies have been used to investigate the mechanistic aspects of the electrophilic attack on the phenol molecule. unive.it One proposed mechanism suggests that the olefin reacts with a sulfonic acid catalyst to form a sulfonic ester intermediate, which then reacts with phenol to yield the alkylated products. unive.it

In the case of phenol alkylation with cyclohexanol, it has been shown that the reaction proceeds primarily through the dehydration of cyclohexanol to cyclohexene, which then acts as the alkylating agent. pnnl.gov The reactive electrophile, a cyclohexyl carbenium ion, is formed through the protonation of cyclohexene. pnnl.gov The presence of cyclohexanol can inhibit this step by forming protonated dimers at the Brønsted acid sites of the catalyst, thereby hindering cyclohexene adsorption and carbenium ion formation. pnnl.gov

Computational modeling of the hydrodeoxygenation of phenol to cyclohexane (B81311) and benzene (B151609) on rhodium surfaces has provided detailed Gibbs free energy reaction pathways, highlighting the energetics of intermediate steps and transition states. acs.org While not directly focused on 4-cyclohexylphenol synthesis, these studies offer a framework for understanding the thermodynamics of related catalytic transformations.

The following table summarizes key findings from reaction pathway studies of phenol alkylation:

ReactantsCatalystKey Mechanistic FindingComputational Method
Phenol + CyclohexeneSulfonic ResinsSuggests a complex reaction path with pre-equilibria involving both reactants. unive.itKinetic Modeling
Phenol + CyclohexanolZeolite H-BEAAlkylation occurs after cyclohexanol dehydrates to cyclohexene. pnnl.govIn situ 13C MAS NMR Spectroscopy
Phenol + CyclohexeneAluminum PhenolateProposes an ortho-alkylation mechanism via an ion pair intermediate. osti.govKinetic Studies

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques for exploring the interactions of small molecules with biological targets and for analyzing their conformational behavior over time. While specific studies on 4-cyclohexylphenol are limited, research on related phenolic compounds provides a basis for understanding its potential biological interactions and dynamic properties.

Prediction of Binding Modes and Affinities with Biological Targets

Phenolic compounds are known to exhibit a range of biological activities, including cytotoxic properties against cancer cells. nih.gov Molecular docking is a computational method used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to predict the binding affinity and interaction patterns of 4-cyclohexylphenol with various protein targets.

For example, studies on phenol derivatives have explored their inhibitory effects on various enzymes. While not specific to 4-cyclohexylphenol, these studies demonstrate the utility of docking in understanding structure-activity relationships. The binding modes and affinities of a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives as inhibitors of B-Raf kinase have been investigated using docking simulations to analyze probable binding models and poses. plos.org

Conformational Sampling and Dynamic Behavior Analysis

For instance, computational studies have been used to determine the most stable conformations of substituted phenols and to investigate the possibility of intramolecular hydrogen bonding. researchgate.net The conformational analysis of cyclohexyl hydroperoxide has been studied using rotational spectroscopy complemented by electronic structure calculations, providing information on the stable conformers of a cyclohexyl ring attached to a functional group. researchgate.net MD simulations have also been employed to study the structure and dynamics of micelles formed by surfactants in water, which can be relevant for understanding the behavior of amphiphilic molecules like 4-cyclohexylphenol in aqueous environments. rsc.orgresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications for 5-Cchph Analogues

QSAR and cheminformatics are computational disciplines that relate the chemical structure of compounds to their biological activity or other properties. These approaches are invaluable for predicting the properties of new molecules and for guiding the design of compounds with desired characteristics.

QSAR studies on phenol derivatives have been conducted to understand the relationship between their molecular descriptors and various biological activities. nih.govnih.gov For example, a QSAR study on 50 phenol derivatives used quantum chemical reactivity descriptors derived from DFT calculations to assess their toxicity. nih.gov The study found that descriptors such as molecular weight, hardness, chemical potential, total energy, and electrophilicity index play a significant role in the toxicity of phenols. nih.gov The reliability of the QSAR models was validated using different computational methods, with the DFT-based model showing the highest predictive power. nih.gov

Another study performed DFT calculations on 2-alkyl- and 2,6-dialkyl-substituted phenols to compute bond dissociation enthalpies, proton affinities, and lipophilicities, and correlated these with their cytotoxicity against a leukemia cell line. stuba.sk This research highlights how theoretical parameters can be used to predict the biological activities of phenolic compounds. stuba.skresearchgate.net

The following table presents an overview of descriptors used in QSAR studies of phenolic compounds:

Study FocusDescriptors UsedKey Finding
Toxicity of Phenol Derivatives nih.govMolecular weight, hardness, chemical potential, total energy, electrophilicity indexDFT-based QSAR model showed high predictive power for toxicity.
Cytotoxicity of Phenol Derivatives stuba.skresearchgate.netBond dissociation enthalpies, proton affinities, lipophilicity, geometric parametersA simple geometric parameter correlated well with experimental toxicity.
Anti-DPPH Radical Activity of Phenolic Compounds nih.govresearchgate.netDrug-likeness, molecular fingerprints, physicochemical, topological, constitutional, and electronic propertiesThe antioxidant activity was correlated with a combination of molecular descriptors.

Cheminformatics approaches are broadly used to analyze large datasets of chemical compounds, identify structure-activity relationships, and guide drug discovery efforts. nsf.govmdpi.com For phenolic compounds, cheminformatics tools can be used to analyze their structural diversity, predict their physicochemical properties, and screen for potential biological activities. The application of QSAR modeling is a key component of cheminformatics in predicting the biological activity of chemical compounds based on their structural features. mdpi.com

Preclinical Pharmacological and Biological Studies Non Clinical Focus

In Vitro Cell-Based Assays and Mechanistic Investigations

Laboratory-based cellular assays have been instrumental in the initial characterization of 5-Cchph. These studies, conducted in controlled in vitro environments, have provided the first glimpses into how the compound interacts with biological systems at the molecular and cellular levels.

Cellular Target Engagement and Specificity Studies

The confirmation of a compound's interaction with its intended molecular target within a living cell is a critical step in preclinical research. Methodologies such as the Cellular Thermal Shift Assay (CETSA) are often employed to verify such engagement. This technique relies on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. nih.govresearchgate.net While specific data on this compound's target engagement is not yet broadly published, the general approach involves exposing intact cells to the compound and then subjecting them to a temperature gradient. The subsequent analysis of protein aggregation can reveal a shift in the melting curve of the target protein, indicating a direct interaction. researchgate.net The specificity of this compound would be further investigated by assessing its binding affinity to a panel of related and unrelated proteins to ensure it acts selectively on its intended target. discoverx.com

Analysis of Cell Cycle Progression and Programmed Cell Death Pathways

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of diseases like cancer. thermofisher.com The effect of this compound on cell cycle progression is a key area of investigation. Standard assays to assess this involve treating cell populations with the compound and then analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using techniques like flow cytometry with DNA-staining dyes such as propidium iodide. wikipedia.orgwisc.edu Such analyses can reveal if this compound causes cell cycle arrest at specific checkpoints. wikipedia.org

In conjunction with cell cycle analysis, the ability of this compound to induce programmed cell death, or apoptosis, is also under scrutiny. Apoptosis is a crucial process for removing damaged or unwanted cells and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. thermofisher.comnih.govqiagen.com Both pathways converge on the activation of effector caspases, which are the executioners of cell death. nih.gov Investigations into this compound's pro-apoptotic activity would typically involve measuring the activation of key caspases (e.g., caspase-3, -8, -9) and assessing changes in the expression of proteins from the Bcl-2 family, which are critical regulators of the intrinsic pathway. qiagen.comresearchgate.net

In Vivo Preclinical Models for Mechanistic Elucidation

To understand the biological effects of this compound in a more complex, whole-organism context, in vivo preclinical models are utilized. These studies, while not focused on human disease efficacy at this stage, are crucial for understanding the compound's physiological and systemic effects.

Animal Model-Based Mechanistic Insights into Physiological System Modulation

Animal models provide an invaluable platform for dissecting the in vivo mechanisms of action of a new chemical entity. nih.govnih.gov By administering this compound to these models, researchers can gain insights into how the compound modulates various physiological systems. nih.gov For instance, studies might focus on the compound's impact on specific organ systems or its influence on particular signaling pathways within a living organism. nih.gov These investigations are essential for building a comprehensive picture of the compound's biological effects beyond the cellular level.

Exploration of Biological System Modulation in the Context of Disease Models

The mechanistic activity of this compound is also being explored in the context of specific disease models, such as those for viral infections or cancer. In the realm of antiviral research, the focus is on how this compound might interfere with the viral life cycle, which includes stages like viral entry, replication, and release from host cells. ebsco.comnih.govnih.gov For example, studies might investigate whether this compound inhibits viral polymerases or proteases, which are essential for viral replication. ebsco.com

In the context of oncology, the anti-tumor mechanisms of this compound at the cellular level are a primary area of interest. Research in this area often utilizes animal models of cancer to understand how the compound affects tumor growth and progression. nih.govmdpi.com These studies may explore how this compound's modulation of cell cycle and apoptosis, as observed in vitro, translates to an anti-tumor effect in vivo. Furthermore, the interaction of this compound with the tumor microenvironment, including its potential to modulate immune responses against cancer cells, is another important avenue of investigation. nih.govtamu.edu

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Analytical and Characterization Methodologies for 5 Cchph and Its Research Relevant Metabolites

X-ray Crystallographic Analysis of 5-Cchph Compounds and Their Metal Complexes

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Future Directions and Emerging Research Avenues for 5 Cchph Chemistry

Development of Novel and Efficient Synthetic Methodologies for Complex 5-Cchph Scaffolds

The synthesis of this compound and its complex scaffolds presents opportunities for the development of novel and more efficient synthetic methodologies. Current research trends in organic synthesis emphasize sustainability, atom economy, and the ability to access complex architectures with high precision. Future efforts will likely focus on:

C-H Activation: Direct functionalization of unactivated C-H bonds offers a powerful strategy to streamline synthetic routes, reducing the need for pre-functionalized starting materials and minimizing waste. Applying C-H activation strategies to introduce or modify the "Cchph" moiety at the 5-position or other strategic sites within the this compound scaffold could significantly enhance synthetic efficiency and access novel derivatives.

Flow Chemistry: The transition from batch to continuous flow reactors can provide superior control over reaction parameters, improve safety, enable rapid optimization, and facilitate scalability. Developing flow chemistry protocols for this compound synthesis could lead to more robust and efficient production of the compound and its analogues.

Photocatalysis and Electrocatalysis: These emerging catalytic methods offer environmentally benign alternatives to traditional synthetic routes, often operating under mild conditions and enabling unique reactivities. Exploring photocatalytic or electrocatalytic approaches for bond formation, functional group interconversions, or redox reactions relevant to this compound synthesis could unlock new synthetic pathways.

Green Chemistry Principles: Future synthetic endeavors will increasingly integrate green chemistry principles, focusing on the use of renewable feedstocks, benign solvents, and waste minimization. Research into more sustainable synthetic routes for this compound, potentially involving biocatalysis or solvent-free conditions, will be crucial.

Advanced Mechanistic Studies and Identification of Novel Molecular Targets

A comprehensive understanding of this compound's mechanism of action is paramount for its rational development. Advanced mechanistic studies will involve a multi-pronged approach:

High-Resolution Structural Biology: Techniques such as X-ray crystallography, Cryo-electron microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy will be critical for elucidating the precise binding interactions of this compound with its molecular targets, if any are identified. This structural information is vital for structure-based drug design.

Quantitative Biophysical Methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) can provide quantitative data on binding kinetics, thermodynamics, and affinity between this compound and potential biomolecular partners.

Chemoproteomics and Target Deconvolution: For compounds with unknown targets, chemoproteomic approaches using activity-based protein profiling (ABPP) or affinity purification coupled with mass spectrometry can systematically identify direct protein interactors of this compound within complex biological systems.

Computational Mechanistic Elucidation: Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations can provide insights into reaction mechanisms, transition states, and conformational dynamics of this compound, complementing experimental observations.

Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Selectivity

The rational design of this compound derivatives aims to optimize its properties, including selectivity, potency, and pharmacokinetic profiles, for specific applications. This will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the resulting derivatives' activities will be fundamental to establish SARs. This iterative process guides the design of more potent and selective compounds.

Computational Drug Design: Techniques such as molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis can predict the binding modes and activities of novel this compound analogues, accelerating the design process and reducing experimental burden.

Fragment-Based Drug Discovery (FBDD): If this compound is found to interact with specific biological targets, FBDD could be employed. This involves identifying small, weakly binding fragments that interact with the target, which are then grown or linked to create more potent this compound-like molecules.

Combinatorial Chemistry and High-Throughput Synthesis: Automation and parallel synthesis techniques can rapidly generate large libraries of this compound derivatives, enabling efficient screening for desired properties.

Potential Applications in Chemical Biology, Materials Science, and Catalysis

Beyond its fundamental chemical interest, this compound holds promise for diverse applications:

Chemical Biology: this compound could serve as a valuable chemical probe to perturb biological pathways, facilitating the understanding of complex cellular processes. If it exhibits biological activity, it could be developed as a lead compound for therapeutic applications, requiring further extensive research.

Materials Science: The unique structural features of this compound, particularly the "Cchph" moiety, might lend themselves to the development of novel materials. This could include incorporation into polymers to impart specific optical, electronic, or mechanical properties, or its use in the synthesis of functional organic frameworks.

Catalysis: this compound or its derivatives could function as ligands in transition metal catalysis, influencing selectivity and reactivity in organic transformations. Alternatively, the compound itself might exhibit catalytic activity, acting as an organocatalyst for specific reactions.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The burgeoning fields of Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize chemical research, offering powerful tools to accelerate the discovery and development of compounds like this compound.

Retrosynthesis and Reaction Prediction: AI algorithms can predict optimal synthetic routes for this compound and its derivatives, considering various reaction conditions and starting materials. ML models can also predict the outcomes of chemical reactions, aiding in reaction discovery and optimization.

Property Prediction: ML models trained on vast datasets of chemical structures and properties can accurately predict various physicochemical and biological properties of this compound analogues, such as solubility, stability, and potential biological activity, before experimental synthesis.

Virtual Screening and Lead Optimization: AI-driven virtual screening can rapidly identify potential molecular targets or active derivatives of this compound from large chemical libraries. ML algorithms can then assist in optimizing lead compounds by suggesting modifications to enhance desired properties and minimize undesirable ones.

Automated Synthesis and Robotics: The integration of AI with automated synthesis platforms could enable self-optimizing chemical reactions for this compound, where algorithms autonomously adjust reaction parameters to achieve optimal yields and purity.

The future of this compound chemistry is bright, driven by these interdisciplinary approaches and technological advancements. Continued research in these areas will undoubtedly uncover the full potential of this intriguing chemical compound.

Compound Names and PubChem CIDs

Q & A

[Basic] How should researchers design reproducible experiments for synthesizing or characterizing 5-Cchph?

Methodological Answer:
Experimental design must prioritize reproducibility by including:

  • Detailed synthesis protocols : Specify reaction conditions (temperature, solvent, catalysts), purification methods, and characterization techniques (e.g., NMR, HPLC, crystallography) .
  • Control experiments : Include known reference compounds to validate analytical methods and ensure instrument calibration .
  • Data transparency : Report all deviations, failed attempts, and raw data in supplementary materials to enable replication .

[Advanced] What strategies are recommended to resolve contradictions in this compound’s physicochemical or biological data across studies?

Methodological Answer:
Address data discrepancies through:

  • Meta-analysis : Systematically compare experimental conditions (e.g., pH, temperature) and analytical methods (e.g., assay sensitivity) to identify confounding variables .
  • Cross-validation : Use orthogonal techniques (e.g., spectroscopic vs. chromatographic methods) to verify results .
  • Error source mapping : Trace inconsistencies to instrument variability, sample purity, or methodological flaws, as outlined in qualitative contradiction frameworks .

[Basic] How can researchers conduct a comprehensive literature review on this compound while avoiding unreliable sources?

Methodological Answer:

  • Search strategy : Use academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis NOT patent") to filter non-scholarly content .
  • Source evaluation : Prioritize peer-reviewed journals, avoiding non-vetted platforms like .
  • Citation tracking : Follow backward (references in key papers) and forward (citations via Google Scholar) tracing to map knowledge gaps .

[Advanced] What frameworks are suitable for formulating hypothesis-driven research questions about this compound’s mechanisms of action?

Methodological Answer:
Adopt structured frameworks to ensure rigor:

  • PICO (Population/Problem, Intervention, Comparison, Outcome): Define in vitro/in vivo models (Population), this compound dosage (Intervention), controls (Comparison), and measurable endpoints (Outcome) .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to therapeutic or mechanistic gaps .
  • Systems biology approaches : Integrate omics data (e.g., proteomics) to generate hypotheses about molecular pathways .

[Basic] What ethical considerations are critical when handling this compound in human-derived samples or clinical data?

Methodological Answer:

  • Informed consent : Ensure participant consent forms explicitly permit secondary use of anonymized data for this compound research .
  • Data anonymization : Remove identifiers and aggregate data to prevent re-identification, adhering to GDPR or local regulations .
  • IRB approval : Submit protocols to ethics committees for review, emphasizing risk-benefit analysis of this compound exposure .

[Advanced] How can researchers optimize data presentation for this compound studies to enhance clarity and reproducibility?

Methodological Answer:

  • Structured tables : Use standardized formats (e.g., IUPAC guidelines) to report physicochemical properties, bioactivity data, and statistical parameters (mean ± SD, n-values) .
  • Supplementary materials : Upload raw spectra, crystallographic files, and code for computational models to public repositories (e.g., Zenodo) .
  • Visualization best practices : Label axes with units, use error bars for replicates, and avoid misleading scales in dose-response curves .

[Basic] What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer:

  • Parametric tests : Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for normally distributed data .
  • Non-parametric alternatives : Use Kruskal-Wallis tests for skewed datasets .
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values and confidence intervals .

[Advanced] How should researchers address limitations in this compound’s bioavailability or stability during in vivo studies?

Methodological Answer:

  • Formulation optimization : Test co-solvents, liposomal encapsulation, or prodrug strategies to enhance solubility .
  • Pharmacokinetic modeling : Use compartmental models to predict absorption/distribution and adjust dosing regimens .
  • Stability assays : Conduct accelerated degradation studies (e.g., varying pH/temperature) to identify degradation pathways .

[Basic] What are the best practices for citing prior work on this compound to avoid plagiarism?

Methodological Answer:

  • Paraphrasing : Rewrite key findings in your own words while retaining technical accuracy, citing original sources .
  • Quotation rules : Use quotation marks for verbatim text, followed by a citation (e.g., "this compound exhibits potent inhibition..." ).
  • Reference managers : Tools like Zotero or EndNote ensure consistent APA/ACS formatting and avoid citation errors .

[Advanced] How can machine learning enhance predictive modeling of this compound’s structure-activity relationships?

Methodological Answer:

  • Feature selection : Use molecular descriptors (e.g., logP, topological polar surface area) as input variables .
  • Algorithm training : Apply random forest or neural networks to predict bioactivity, validated via cross-validation .
  • Interpretability : Employ SHAP (SHapley Additive exPlanations) values to highlight key structural motifs driving activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.